molecular formula C19H21N5OS B2972382 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797616-77-3

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2972382
CAS No.: 1797616-77-3
M. Wt: 367.47
InChI Key: YPJAPTRKBVACCN-UHFFFAOYSA-N
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Description

The compound 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a urea group, which is further substituted with a thiophen-2-ylmethyl group. This structural architecture places it within a class of nitrogen-containing heterocyclic compounds known for diverse pharmacological activities, including modulation of amyloid-beta aggregation and mitochondrial function .

Synthetic routes for analogous pyrazole-urea compounds typically involve condensation reactions between amines and azides or isocyanates. For example, the preparation of 1-alkyl/aryl-3-[pyrazolyl]ureas often employs refluxing toluene or chloroform with amines and azides, followed by crystallization from ethanol-acetic acid mixtures .

Properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(22-13-15-4-3-11-26-15)21-9-10-24-18(14-6-7-14)12-17(23-24)16-5-1-2-8-20-16/h1-5,8,11-12,14H,6-7,9-10,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJAPTRKBVACCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl halides in the presence of a base.

    Pyridine ring attachment: This step involves coupling the pyrazole with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Urea formation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variability: The target compound’s pyrazole core distinguishes it from Analog 1 (thiazole) and Analog 3 (triazolone). Pyrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to thiazoles or triazolones .

Substituent Effects :

  • The 5-cyclopropyl group on the target’s pyrazole may enhance lipophilicity and steric hindrance compared to Analog 1’s unsubstituted pyrazole .
  • The thiophen-2-ylmethyl urea moiety is conserved across the target and Analog 1, suggesting a shared pharmacophore for interactions with sulfur-rich biological targets (e.g., enzymes or receptors) .

Analog 3’s triazolone core may confer distinct redox properties compared to the target’s pyrazole, though biological data are lacking .

Biological Activity

The compound 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6O2SC_{19}H_{24}N_6O_2S, with a molecular weight of approximately 400.5 g/mol. The structural features include:

  • Cyclopropyl group : Enhances lipophilicity and biological interactions.
  • Pyridine ring : Known for its role in various biological activities.
  • Pyrazole moiety : Associated with anticancer and anti-inflammatory properties.
  • Thiophene ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Studies have demonstrated that related pyrazole derivatives possess:

  • Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal properties that inhibit the growth of pathogenic fungi.

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis, inhibition of angiogenesis
AntimicrobialInhibition of bacterial and fungal growth

Case Studies

Study ReferenceCompound TestedFindings
Pyrazolo[1,5-a]pyrimidinesSignificant anticancer activity observed
Related thiophene derivativesAntimicrobial efficacy against multiple pathogens

Recent Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds, revealing insights into their pharmacological profiles:

  • Synthesis Techniques : Advanced synthetic routes have been developed to enhance yield and purity while maintaining structural integrity.
  • Biological Evaluations : In vitro assays have demonstrated the compound's potential as an effective drug candidate for treating various diseases, particularly cancer and infections.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves coupling amines with isocyanates or carbamoylating agents. For this compound, two approaches are suggested:

  • Route A : React 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole with a chloroethyl intermediate (e.g., 2-chloroethyl isocyanate), followed by coupling with thiophen-2-ylmethylamine under reflux in toluene. Use triethylamine as a base to neutralize HCl byproducts .
  • Route B : Utilize a pyrazolyloxazinone intermediate (similar to methods in pyrazole-based urea synthesis) reacted with thiophen-2-ylmethylamine in chloroform under reflux for 2 hours, followed by crystallization in EtOH–AcOH (2:1) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., toluene vs. CHCl₃) to improve yields .
  • Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Table 1: Key Reaction Parameters

ParameterRoute ARoute B
SolventTolueneChloroform
TemperatureReflux (~110°C)Reflux (~61°C)
BaseTriethylamineNot required
CrystallizationEthanolEtOH–AcOH

Q. How can the structural integrity of this urea derivative be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm for pyridinyl groups), thiophene protons (δ 6.5–7.2 ppm), and urea NH signals (δ 5.5–6.5 ppm, broad). Compare with analogous pyrazole-urea compounds .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~155–160 ppm and pyrazole/pyridine carbons in aromatic regions .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in EtOH–AcOH. Analyze bond lengths (e.g., C=O ~1.22 Å, C–N ~1.33 Å) and dihedral angles to assess planarity .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺) and fragmentation patterns consistent with the pyrazole-thiophene backbone .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, calculate activation energies for urea bond formation to identify optimal catalysts .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Prioritize derivatives with improved hydrogen-bonding interactions at the pyridinyl or thiophene moieties .
  • Machine Learning : Train models on existing bioactivity data (IC₅₀ values) of similar urea derivatives to predict SAR trends. Focus on substituent effects at the cyclopropyl or thiophene positions .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks :
    • Validate assay conditions (e.g., buffer pH, incubation time) against literature protocols. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
    • Use standardized cell lines (e.g., HEK293 vs. HeLa) to control for cell-type-specific effects.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For instance, contradictory cytotoxicity data may stem from differences in compound purity (>95% required) .
  • Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence-based assays show variability) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Heat Transfer : Use jacketed reactors with precise temperature control (±2°C) to manage exothermic urea formation .
  • Mixing Efficiency : Optimize impeller design (e.g., pitched-blade) to ensure homogeneity, especially during crystallization .
  • Separation Technologies : Implement membrane filtration or centrifugal separation to isolate the product from EtOH–AcOH mixtures .
  • Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy to monitor reaction progress and automate feed adjustments .

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